5-Methylmethadone

Description

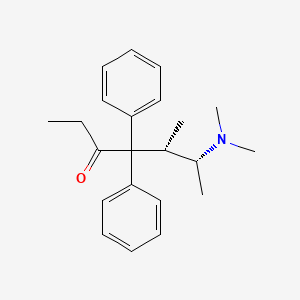

Structure

3D Structure

Properties

CAS No. |

51673-47-3 |

|---|---|

Molecular Formula |

C22H29NO |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

(5S,6R)-6-(dimethylamino)-5-methyl-4,4-diphenylheptan-3-one |

InChI |

InChI=1S/C22H29NO/c1-6-21(24)22(17(2)18(3)23(4)5,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18H,6H2,1-5H3/t17-,18-/m1/s1 |

InChI Key |

ZUVMZXPYETWZQU-QZTJIDSGSA-N |

SMILES |

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C(C)N(C)C |

Isomeric SMILES |

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)[C@@H](C)N(C)C |

Canonical SMILES |

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C(C)N(C)C |

Other CAS No. |

51673-47-3 |

Synonyms |

5-methylmethadone 5-methylmethadone hydrochloride, (R*,S*)-(+-)-isomer 5-methylmethadone, (R*,R*)-isomer 5-methylmethadone, (R-(R*,S*))-isomer 5-methylmethadone, (S-(R*,R*))-isomer erythro-5-methylmethadone threo-5-methylmethadone |

Origin of Product |

United States |

Stereochemical Investigations and Synthetic Methodologies for 5 Methylmethadone

Stereoselective Synthesis of 5-Methylmethadone Diastereomers and Enantiomers

The synthesis of this compound, which possesses two chiral centers, can result in four possible stereoisomers: (5S,6S), (5R,6R), (5S,6R), and (5R,6S). These stereoisomers exist as two pairs of enantiomers, which are also diastereomers of each other (erythro and threo pairs). The spatial arrangement of the substituents at these chiral centers significantly influences the molecule's properties, making stereoselective synthesis a critical area of research.

Asymmetric Synthetic Pathways to Erythro-5-Methylmethadone

The enantiomers of erythro-5-Methylmethadone have been synthesized utilizing the optical antipodes of erythro-3-(dimethylamino)-2-butanol as chiral precursors. nih.govsemanticscholar.org This approach leverages a chiral pool strategy, where an enantiomerically pure starting material is used to introduce the desired stereochemistry into the final product. This method ensures the formation of the erythro diastereomer with a specific, predetermined absolute configuration at both the C5 and C6 positions. For instance, the (-)-enantiomer of erythro-5-Methylmethadone, which possesses the (5S,6S) absolute configuration, is synthesized from the corresponding enantiomer of the starting butanol derivative. nih.gov

Stereocontrolled Approaches to Threo-5-Methylmethadone

The synthesis of racemic threo-5-Methylmethadone has been successfully carried out. nih.gov While specific stereocontrolled methods targeting the threo isomers are less detailed in readily available literature, the general synthesis of the racemic mixture provides a substrate for subsequent resolution. nih.govresearchgate.net Stereocontrolled synthesis aims to direct a reaction towards a particular stereoisomer, and various strategies, such as using specific catalysts or chiral auxiliaries, can be employed to achieve this. rsc.orgnih.govd-nb.infobeilstein-journals.orgnih.gov For threo-5-Methylmethadone, this would involve reaction conditions that favor the formation of the (5S,6R) and (5R,6S) configurations over the erythro isomers.

Resolution Techniques for this compound Enantiomers

Once a racemic mixture of this compound enantiomers is synthesized, separation into individual, optically pure compounds is necessary for studying their distinct properties. Chiral resolution is the process used to separate these enantiomers. Common methods include:

Formation of Diastereomeric Salts: This classic technique involves reacting the racemic amine mixture with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by methods like fractional crystallization. Once separated, the pure enantiomer can be recovered by removing the chiral resolving agent.

Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the enantiomers interact differently with the CSP. This differential interaction leads to one enantiomer being retained more strongly than the other, allowing for their separation as they elute from the column at different times.

While specific resolution protocols for this compound are not extensively detailed, these general principles are widely applied in separating chiral amines and are relevant to the resolution of this compound enantiomers.

Absolute Configuration Determination and Conformational Analysis

Determining the precise three-dimensional structure of each stereoisomer is crucial for understanding its chemical and physical behavior. This is achieved through a combination of X-ray crystallography and spectroscopic methods.

X-ray Crystallographic Analysis of this compound Stereoisomers

X-ray crystallography is a powerful technique that provides unambiguous determination of the absolute configuration and the solid-state conformation of crystalline molecules. wikipedia.organr.frnih.govsci-hub.se

Research has successfully employed this method for the stereoisomers of this compound:

Erythro-5-Methylmethadone: The absolute configuration of the potent (-)-erythro-5-Methylmethadone was determined to be (5S,6S) through X-ray crystallographic analysis of its perchlorate (B79767) salt. nih.gov This analysis also revealed its specific solid-state conformation, which was found to differ from that of other related potent analgesics, suggesting distinct conformational requirements for receptor interaction. nih.gov

Threo-5-Methylmethadone: The crystal structure of the hydrochloride salt of the biologically inactive threo isomer of this compound has also been determined. researchgate.net The analysis showed that the molecule adopts a conformation where the nitrogen-bearing chain is extended, with the substituents on the C5 and C6 atoms in a nearly eclipsed arrangement. researchgate.net This extended conformation is a key structural feature of the threo diastereomer in the solid state.

Table 1: Crystallographic Data for this compound Stereoisomers

| Compound | Isomer | Salt Form | Absolute Configuration | Key Conformational Feature |

|---|---|---|---|---|

| This compound | (-)-erythro | Perchlorate | (5S,6S) | Nitrogen atom rotated back toward the phenyl rings. nih.govresearchgate.net |

| This compound | threo | Hydrochloride | Racemic | Nitrogen is antiplanar to the tertiary C4 carbon (extended chain). researchgate.net |

Spectroscopic Methods for Stereochemical Elucidation in Research

In addition to solid-state analysis, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for studying the conformation of molecules in solution. msu.eduwikipedia.orgmagritek.com

For this compound, NMR studies have provided significant insights into the conformational preferences of the diastereomers in solution:

Threo-5-Methylmethadone: NMR and pKa studies of the hydrochloride salt of the threo isomer indicate that it exists almost exclusively in an internally hydrogen-bonded conformation in solution. nih.gov

Erythro-5-Methylmethadone: In contrast, the erythro isomer's hydrochloride salt is present as a mixture of different conformations in solution. nih.gov

These findings highlight that the stereochemical arrangement at the C5 and C6 positions dictates not only the solid-state structure but also the conformational equilibrium in solution, which can have significant implications for the molecule's interactions in a biological environment.

Table 2: Solution Conformation of this compound Diastereomers (HCl Salts)

| Isomer | Method | Key Finding |

|---|---|---|

| threo-5-Methylmethadone | NMR, pKa | Exists exclusively in an internally hydrogen-bonded conformation. nih.gov |

| erythro-5-Methylmethadone | NMR, pKa | Exists as a mixture of conformations. nih.gov |

Pharmacological Characterization of 5 Methylmethadone in Pre Clinical Models

Opioid Receptor Binding Affinity and Selectivity Profiling

The affinity and selectivity of 5-methylmethadone stereoisomers for the three main opioid receptor types—mu (μ), delta (δ), and kappa (κ)—have been investigated to understand their structure-activity relationships.

Research has consistently demonstrated that the opioid activity of this compound resides primarily in the erythro stereoisomer, specifically the (-)-enantiomer. semanticscholar.orgresearchgate.net In vitro studies have identified (-)-erythro-5-methylmethadone as a potent agonist at the mu-opioid receptor (MOR). semanticscholar.orgnih.gov Its potency is suggested to be comparable to that of methadone. guidetopharmacology.org The specific three-dimensional arrangement of the atoms in (-)-erythro-5-methylmethadone, which possesses the (5S,6S) absolute configuration, is crucial for its high affinity and agonist activity at the MOR. semanticscholar.orgresearchgate.net

Conversely, the threo isomer of this compound is reported to be biologically inactive, exhibiting no significant opioid agonism in either in vivo or in vitro models. researchgate.netresearchgate.net This lack of activity is attributed to its molecular conformation, which is considered unfavorable for binding to the opioid receptor. researchgate.net

The enantiomers of erythro-5-methylmethadone show notable differences in their selectivity for mu- and delta-opioid receptors (DOR). While the (-)-enantiomer is predominantly a MOR agonist, the (+)-erythro-5-methylmethadone enantiomer displays reduced MOR selectivity. semanticscholar.orgnih.gov Studies suggest that the (+)-isomer interacts with a greater proportion of delta receptors compared to its (-)-counterpart. semanticscholar.orgnih.gov This divergence in receptor preference between the enantiomers highlights the distinct stereochemical requirements of the mu and delta opioid receptors. semanticscholar.org

| Compound | Primary Receptor Interaction | Selectivity Notes |

|---|---|---|

| (-)-erythro-5-methylmethadone | Mu-Opioid Receptor (MOR) Agonist | Mediates its effects primarily through mu receptors. semanticscholar.org |

| (+)-erythro-5-methylmethadone | Delta-Opioid Receptor (DOR) Interaction | Shows less mu-receptor selectivity and interacts with a greater fraction of delta receptors. semanticscholar.orgnih.gov |

| threo-5-methylmethadone | Inactive | Exhibits no significant opioid agonism. researchgate.netresearchgate.net |

Currently, there is a lack of specific research findings in the available scientific literature detailing the direct binding affinity or modulatory effects of any this compound isomers on the kappa-opioid receptor (KOR). While the KOR system is a critical component of opioid pharmacology, studies have not focused on characterizing its interaction with this compound. mdpi.compainphysicianjournal.com

Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor. nih.gov These assays determine key parameters such as the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). painphysicianjournal.comuspreventiveservicestaskforce.org The Kd value represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium and is an inverse measure of binding affinity—a lower Kd signifies higher affinity. painphysicianjournal.comuspreventiveservicestaskforce.org Bmax indicates the total concentration of receptors in a given tissue sample. uspreventiveservicestaskforce.org

These values are typically determined through saturation experiments, where increasing concentrations of a radiolabeled ligand are incubated with receptor-containing tissue preparations until equilibrium is reached. Competition binding assays, where a non-labeled compound (like this compound) competes with a radioligand for receptor binding, are used to determine the inhibitory constant (Ki), which reflects the affinity of the unlabeled compound. nih.gov

Functional Opioid Activity in In Vitro Bioassays

The functional consequences of receptor binding, distinguishing agonists from antagonists, are assessed using in vitro bioassays. For opioids, electrically stimulated smooth muscle preparations are classical and highly informative models. researchgate.net

The guinea pig ileum (GPI) and mouse vas deferens (MVD) are standard preparations used to evaluate the functional activity of opioid compounds. researchgate.net The myenteric plexus of the guinea pig ileum is rich in MOR and KOR, while the mouse vas deferens contains MOR, DOR, and KOR. guidetopharmacology.org By comparing a compound's activity in both tissues, researchers can infer its receptor selectivity.

Studies on the enantiomers of erythro-5-methylmethadone in these preparations have provided crucial insights into their functional profiles. semanticscholar.orgnih.gov In vitro tests demonstrated that (-)-erythro-5-methylmethadone is a potent opioid agonist. semanticscholar.org Its activity profile in the GPI and MVD preparations suggests that it mediates its agonistic effects predominantly through mu-opioid receptors. semanticscholar.orgnih.gov

In contrast, (+)-erythro-5-methylmethadone was found to be substantially less potent as an agonist. semanticscholar.org Its activity pattern across the two tissues supported the binding data, indicating a lower selectivity for MOR and a more significant interaction with DOR. semanticscholar.org These functional assays were pivotal in confirming the stereoselective nature of this compound's pharmacology.

| Compound | Preparation | Observed Functional Activity | Inferred Receptor Mediation |

|---|---|---|---|

| (-)-erythro-5-methylmethadone | Guinea Pig Ileum (GPI) | Potent Agonist | Primarily Mu-Opioid Receptor (MOR) semanticscholar.orgnih.gov |

| Mouse Vas Deferens (MVD) | Potent Agonist | ||

| (+)-erythro-5-methylmethadone | Guinea Pig Ileum (GPI) | Less Potent Agonist | Reduced MOR selectivity, greater Delta-Opioid Receptor (DOR) interaction semanticscholar.orgnih.gov |

| Mouse Vas Deferens (MVD) | Less Potent Agonist |

G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., GTPγS Binding)

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling. wikipedia.orgnih.gov Upon activation by an agonist, such as an opioid, the receptor undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit of the heterotrimeric G-protein. wikipedia.org This event initiates downstream signaling cascades. The [³⁵S]GTPγS binding assay is a widely used in vitro method to quantify the functional activation of G-proteins by agonists. It measures the binding of a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, to G-proteins following receptor stimulation.

Studies on various opioid agonists demonstrate the utility of this assay in determining their potency (EC₅₀) and efficacy (Eₘₐₓ) at the receptor level. For instance, in assays using membranes from mouse striatum, the full agonist DAMGO shows high efficacy, while other opioids like morphine and fentanyl act as partial agonists, producing a submaximal response. mdpi.com

For this compound, in vitro tests on guinea pig ileal longitudinal muscle preparations, which are rich in μ-opioid receptors, and mouse vas deferens preparations, which contain a mix of μ-, δ-, and κ-opioid receptors, have been used to assess its activity. nih.gov These classical isolated tissue bioassays provide functional data on the agonistic properties of a compound. In these preparations, the (-)-erythro-5-methylmethadone enantiomer was found to be a potent opioid agonist, mediating its effects primarily through μ-opioid receptors. nih.gov The (+)-erythro-5-methylmethadone enantiomer was substantially less potent. nih.gov While these bioassays demonstrate G-protein-mediated functional outcomes (i.e., muscle contraction inhibition), specific data from [³⁵S]GTPγS binding assays detailing the direct G-protein activation efficacy and potency of this compound stereoisomers are not extensively detailed in the provided search results.

Table 1: In Vitro Opioid Agonist Activity of Erythro-5-Methylmethadone Enantiomers

| Compound | Assay Preparation | Primary Receptor Target | Potency Finding | Citation |

| (-)-erythro-5-methylmethadone | Guinea Pig Ileum | μ-opioid receptor | Potent agonist | nih.gov |

| (+)-erythro-5-methylmethadone | Guinea Pig Ileum / Mouse Vas Deferens | μ- and δ-opioid receptors | Substantially less potent than (-)-enantiomer | nih.gov |

Beta-Arrestin Recruitment Assays

Following agonist binding and GPCR phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. mdpi.combiomolther.org This interaction is critical as it sterically hinders further G-protein coupling, leading to signal desensitization, and also initiates receptor internalization and G-protein-independent signaling pathways. biomolther.orgbiorxiv.org Assays measuring β-arrestin recruitment are therefore essential for characterizing the full signaling profile of a GPCR agonist and identifying "biased agonists" that preferentially activate either G-protein or β-arrestin pathways. researchgate.net

For many μ-opioid receptor (MOR) agonists, the recruitment of β-arrestin-1 and β-arrestin-2 has been quantified. researchgate.net For example, DAMGO acts as a full agonist for both G-protein activation and β-arrestin recruitment, whereas morphine behaves as a partial agonist for β-arrestin recruitment. researchgate.net Novel compounds have been designed to be G-protein biased, with significantly reduced β-arrestin recruitment compared to their G-protein signaling efficacy. researchgate.net

Receptor Desensitization and Internalization Studies

Prolonged or repeated exposure to an agonist typically leads to receptor desensitization, a process that attenuates the cellular response despite the continued presence of the agonist. frontiersin.orgbiorxiv.org This process is often initiated by GRK-mediated phosphorylation of the activated receptor, which promotes β-arrestin binding. biorxiv.orgelifesciences.org Subsequently, β-arrestin facilitates the internalization or endocytosis of the receptor from the cell surface into intracellular compartments. mdpi.com While desensitization and internalization are often linked, they can be mechanistically distinct processes. elifesciences.org

Studies on the μ-opioid receptor (MOR) have shown that phosphorylation of its C-terminal tail is a crucial step for acute desensitization, internalization, and the development of cellular tolerance. elifesciences.org Different agonists can induce different patterns of MOR phosphorylation, leading to varied rates of desensitization and internalization. frontiersin.org For example, the full agonist DAMGO robustly induces these processes, while morphine is generally considered to be less effective at promoting MOR internalization. frontiersin.org

Specific research detailing the capacity of this compound and its stereoisomers to induce desensitization and internalization of opioid receptors is not available in the provided search results. Investigating these phenomena would be crucial to understanding the potential for tolerance development and the long-term efficacy of the compound.

In Vivo Opioid Agonism Assessment in Non-Human Animal Models

Comparative Potency and Efficacy of Stereoisomers in Rodents

The biological activity of chiral drugs can vary significantly between stereoisomers, with one enantiomer often being more potent or having a different pharmacological profile than the other. nih.govtg.org.au In vivo studies in rodent models are fundamental for assessing the analgesic potency and efficacy of new opioid compounds.

Research has demonstrated that the stereochemistry of this compound is a critical determinant of its in vivo opioid activity. nih.gov Specifically, the enantiomers of erythro-5-methylmethadone have been synthesized and tested in rodents. It was found that (-)-erythro-5-methylmethadone is substantially more potent as an opioid agonist in vivo than its (+)-erythro-5-methylmethadone enantiomer. nih.gov This highlights that the μ-opioid receptor possesses distinct stereochemical requirements for optimal interaction. nih.gov While the relative potency is established, specific analgesic efficacy data (e.g., maximal possible effect, %MPE) and potency values (e.g., ED₅₀) from rodent hot-plate or tail-flick tests were not detailed in the provided search results.

Table 2: Comparative In Vivo Opioid Activity of Erythro-5-Methylmethadone Stereoisomers in Rodents

| Stereoisomer | In Vivo Finding | Implication | Citation |

| (-)-erythro-5-methylmethadone | Substantially more potent opioid agonist | Eutomer, responsible for the majority of the desired opioid activity. | nih.gov |

| (+)-erythro-5-methylmethadone | Substantially less potent opioid agonist | Distomer, contributes minimally to the opioid activity. | nih.gov |

Receptor-Mediated Pharmacodynamic Responses in Animal Studies

The pharmacodynamic effects of opioid agonists in animals are the physiological responses resulting from the drug's interaction with opioid receptors. msdvetmanual.com These responses include not only the desired therapeutic effect, such as analgesia, but also other effects like sedation, respiratory depression, and changes in locomotor activity. mdpi.comfrontiersin.org These effects are mediated by the activation of opioid receptors, primarily the μ-opioid receptor, in the central and peripheral nervous systems. umich.edu

This compound is known to act as a μ-opioid receptor agonist, producing analgesic effects similar to methadone. ontosight.ai In vivo studies confirm its opioid agonist properties. nih.gov The activation of μ-opioid receptors in specific brain regions, such as the hippocampus, has been shown to modulate neurotransmitter release, which underlies some of the broader pharmacodynamic effects of opioids. umich.edu For example, studies with other opioids in rodents have characterized effects on locomotor activity, where compounds can induce either hypoactivity or hyperactivity depending on the specific agent, dose, and receptor signaling profile. mdpi.comnih.gov

While it is established that this compound is a potent opioid agonist in vivo, detailed characterizations of its broader pharmacodynamic profile—such as its effects on respiration, gastrointestinal transit, or locomotor activity in rodent models—are not specified in the provided search results. Such studies would be essential for a comprehensive pre-clinical assessment of the compound.

Structure Activity Relationship Sar and Conformational Studies of 5 Methylmethadone

Influence of Stereoisomerism on Opioid Receptor Recognition and Activation

Stereoisomerism plays a critical role in the interaction of 5-methylmethadone with opioid receptors. The spatial orientation of the molecule's functional groups dictates its ability to bind to and activate these receptors, with different isomers exhibiting vastly different pharmacological profiles.

Research has shown that specific conformations are necessary for effective binding and activation of the mu-opioid receptor. Studies comparing the diastereomers of this compound—erythro and threo—have been particularly revealing. The racemic erythro-5-methylmethadone is significantly more potent than methadone, whereas the racemic threo-5-methylmethadone is inactive and lacks antagonist activity. nih.gov This stark difference in activity underscores that the relative configuration of the chiral centers is crucial.

The (-)-erythro-5-methylmethadone enantiomer is a potent opioid agonist. nih.gov Its solid-state conformation, which is believed to be the active form, features the nitrogen atom rotated back toward the phenyl rings. nih.gov In contrast, the inactive threo-5-methylmethadone analog possesses a solid-state conformation where the nitrogen is antiperiplanar to the tertiary carbon C(4). nih.govresearchgate.net It is inferred that this antiperiplanar conformation is not adopted by active methadone analogs when they bind to the opioid receptor. nih.govresearchgate.net Theoretical models also support these findings, suggesting that steric hindrance from the methyl group in the inactive isomers prevents the adoption of a "virtual heterocyclic ring" conformation necessary for activity. nih.gov

Table 1: Analgesic Potency of this compound Diastereomers This table summarizes the relative analgesic potency of the racemic diastereomers of this compound compared to methadone.

| Compound | Analgesic Potency (Relative to (+/-)-methadone) | Opioid Activity |

| (+/-)-erythro-5-methylmethadone | 5.4 times more potent | Agonist |

| (+/-)-threo-5-methylmethadone | Inactive | None |

Data sourced from J Med Chem. 1976 Nov;19(11):1308-14. nih.gov

The stereochemical demands for receptor binding can differ between opioid receptor subtypes. Evidence suggests that the mu (μ) and delta (δ) opioid receptors have distinct conformational and stereochemical requirements. nih.govnucleos.com

The highly potent (-)-erythro-5-methylmethadone, which has a (5S,6S) absolute configuration, mediates its effects primarily through mu-opioid receptors. nih.gov Its enantiomer, (+)-erythro-5-methylmethadone, is substantially less potent. nih.gov Interestingly, this less potent (+)-isomer, along with the more active enantiomers of methadone and isomethadone, appears to have lower mu-receptor selectivity and interacts with a larger proportion of delta receptors compared to (-)-erythro-5-methylmethadone. nih.gov This suggests that while a specific stereoisomer is highly selective for the mu-receptor, other isomers may engage different receptor subtypes, highlighting the nuanced structural requirements of each receptor. nih.gov

Analysis of Molecular Conformation and its Correlation with Biological Activity

The direct analysis of this compound's molecular conformation, both in the solid state and in solution, provides a physical basis for the observed structure-activity relationships.

X-ray crystallography has been a pivotal technique for determining the solid-state conformation of this compound isomers. nih.gov Crystallographic analysis of the perchlorate (B79767) salt of (-)-erythro-5-methylmethadone confirmed its absolute configuration as (5S,6S). nih.gov

Crucially, these studies revealed significant conformational differences between active and inactive isomers. The potent agonist (-)-erythro-5-methylmethadone adopts a solid-state conformation where the nitrogen atom is oriented back towards the phenyl rings. nih.gov Conversely, the inactive analog, threo-5-methylmethadone, crystallizes in a conformation where the nitrogen atom is antiperiplanar to the C4 carbon, a feature associated with its lack of opioid agonism. nih.govresearchgate.net The distinct solid-state conformations of the active (-)-erythro-5-methylmethadone compared to methadone and isomethadone further support the hypothesis that mu and delta receptors possess different conformational requirements. nih.gov

The conformation of molecules in solution can differ from their solid-state structure and is often more relevant to their pharmacological activity at a receptor site. Nuclear Magnetic Resonance (NMR) and pKa studies have been used to investigate the solution conformations of this compound diastereomers. nih.gov

These investigations indicate that the hydrochloride salt of the inactive threo-racemate exists almost exclusively in a rigid, internally hydrogen-bonded conformation in solution. nih.gov In contrast, the active erythro-racemate is present as a more flexible mixture of conformations. nih.gov This suggests that conformational flexibility may be a prerequisite for the erythro isomer to adopt the correct orientation for receptor binding and activation, while the rigid conformation of the threo isomer prevents this necessary interaction.

Table 2: Conformational Characteristics of this compound Diastereomers This table outlines the key conformational differences between the threo and erythro isomers of this compound in solid and solution states.

| Isomer | State | Method | Conformational Findings | Biological Activity |

| threo-5-methylmethadone | Solid-State | X-ray Crystallography | Nitrogen is antiperiplanar to C(4). nih.gov | Inactive |

| Solution | NMR, pKa | Exists in a rigid, internally hydrogen-bonded conformation. nih.gov | Inactive | |

| (-)-erythro-5-methylmethadone | Solid-State | X-ray Crystallography | Nitrogen is rotated back toward the phenyl rings. nih.gov | Potent Agonist |

| Solution | NMR, pKa | Exists as a flexible mixture of conformations. nih.gov | Potent Agonist |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. nih.govmdpi.com The goal of QSAR is to establish a mathematical relationship between chemical structure and activity, which can then be used to design and screen new, potentially more potent or selective analogs. qsartoolbox.org

This approach has been applied to various classes of opioid receptor ligands to understand the structural features that govern their affinity and efficacy. guidetopharmacology.org Models are typically developed by correlating variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) across a series of analogs with their measured biological activities. nih.gov While QSAR studies have been conducted on numerous opioid analogs, including morphinans and fentanyl derivatives, specific QSAR models dedicated to a series of this compound analogs are not prominently featured in the scientific literature found. mdpi.comelifesciences.org The development of such a model would require a dataset of this compound analogs with systematically varied structures and corresponding biological activity data.

Development of Predictive Models for Opioid Receptor Binding and Functional Potency

Predictive computational models are instrumental in understanding and forecasting the opioid receptor binding affinity and functional potency of compounds like this compound. These models, primarily quantitative structure-activity relationship (QSAR) models, leverage statistical methods and machine learning algorithms to correlate a compound's chemical structure with its biological activity.

The development of such models typically follows a structured workflow. Initially, a dataset of molecules with known binding affinities for opioid receptors, such as the µ-opioid receptor (MOR), is curated. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, and electronic features.

Commonly employed machine learning algorithms in the development of QSAR models for opioid ligands include k-nearest neighbors (kNN), random forest (RF), and support vector machines (SVM). researchgate.netnih.gov These algorithms are trained on the dataset to learn the mathematical relationship between the molecular descriptors and the observed biological activity. The predictive power of the resulting models is then rigorously evaluated through methods like 5-fold cross-validation and by testing them on an external set of compounds not used during model training. nih.gov

For instance, QSAR models for fentanyl analogs, which share some structural features with methadone derivatives, have been successfully developed using various molecular fingerprints (e.g., ECFP6, FCFP6, MACCS) and 3D-field-based descriptors. nih.govkcl.ac.ukebm-journal.org These models can predict the binding affinity of new or unclassified substances, providing a valuable tool for identifying potentially potent opioid receptor ligands. nih.gov While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the established methodologies are directly applicable. By calculating the relevant molecular descriptors for the different isomers of this compound, their expected opioid receptor binding affinities could be predicted and compared with experimental data.

Furthermore, molecular dynamics (MD) simulations offer a more dynamic and detailed approach to predicting ligand-receptor interactions. nih.govnih.gov These simulations can model the binding process of a ligand to its receptor at an atomic level, providing insights into the conformational changes that occur and the stability of the ligand-receptor complex over time. nih.govnih.govfda.gov Such simulations could be employed to build predictive models of the functional potency of this compound isomers by revealing differences in how they stabilize the active conformation of the opioid receptor. elifesciences.org

Identification of Key Molecular Descriptors Governing Activity

The biological activity of this compound is profoundly influenced by specific molecular features, with stereochemistry and molecular conformation being the most critical descriptors. This compound exists as two diastereomers: threo-5-methylmethadone and erythro-5-methylmethadone. Each of these can exist as a pair of enantiomers.

Extensive research has demonstrated a stark difference in the opioid activity of these stereoisomers. The (-)-erythro-5-methylmethadone isomer is a potent opioid agonist, while the threo-5-methylmethadone isomer is virtually inactive. nih.govnih.gov This difference in activity is directly attributable to their distinct three-dimensional conformations.

X-ray crystallography studies have revealed the solid-state conformations of these isomers. In the inactive threo-5-methylmethadone, the nitrogen atom of the dimethylamino group is positioned in an extended conformation, antiperiplanar to the tertiary carbon (C4). nih.gov It is hypothesized that this extended conformation is not conducive to binding with the opioid receptor in a manner that elicits a functional response. nih.gov

In contrast, the potent agonist (-)-erythro-5-methylmethadone adopts a folded or bent conformation in its solid state. nih.gov In this conformation, the nitrogen atom is rotated back towards the two phenyl rings attached to the quaternary carbon. This specific spatial arrangement is believed to be the "active" conformation that allows for optimal interaction with the binding pocket of the µ-opioid receptor. nih.gov This suggests that the relative orientation of the basic nitrogen and the aromatic rings is a key molecular descriptor for the opioid activity of methadone and its analogs.

A theoretical model proposes that for methadone-like molecules to be active, they must be able to adopt a conformation that includes a "virtual heterocyclic ring," mimicking the rigid piperidine (B6355638) ring of morphine. nih.govresearchgate.net In this model, intramolecular hydrogen bonding could help stabilize a conformation where the protonated amine and the carbonyl group form a ring-like structure. The steric hindrance caused by the methyl group in the threo isomer could prevent the formation of this active conformation, thus explaining its inactivity. nih.gov

The table below summarizes the relationship between the stereoisomers of this compound and their opioid activity.

| Stereoisomer | Opioid Activity | Key Conformational Feature |

| (-)-erythro-5-methylmethadone | Potent Agonist | Nitrogen atom rotated towards the phenyl rings (folded) nih.gov |

| threo-5-methylmethadone | Inactive | Nitrogen atom antiperiplanar to the tertiary carbon (extended) nih.gov |

Metabolism and Pharmacokinetic Studies of 5 Methylmethadone in Pre Clinical Systems

In Vitro Metabolic Stability and Metabolite Identification Assays

Standard preclinical assessments of a new chemical entity involve determining its stability in various biological matrices to predict its metabolic fate in the body.

Hepatic Microsomal Stability (e.g., Human and Animal Liver Microsomes)

In vitro metabolic stability assays using liver microsomes from humans and relevant animal species (such as rats, mice, dogs, or monkeys) are a cornerstone of early drug development. These assays measure the rate at which a compound is metabolized by the primary drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, located in the endoplasmic reticulum of liver cells. The data from these studies, typically reported as in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for predicting the hepatic clearance and potential oral bioavailability of a drug.

However, no specific data from hepatic microsomal stability studies for 5-Methylmethadone could be located in the public domain. Consequently, its rate of Phase I metabolism in the liver remains speculative. For its parent compound, methadone, it is well-established that metabolism is primarily mediated by CYP3A4 and CYP2B6, with contributions from other isoforms like CYP2C19, CYP2D6, and CYP2C9. It is plausible that this compound is a substrate for some of these same enzymes, but the addition of a methyl group could alter its affinity and metabolic rate.

Plasma Stability and Protein Binding (In Vitro)

The stability of a drug in plasma and the extent to which it binds to plasma proteins are critical pharmacokinetic parameters. Plasma stability assays can identify compounds that are rapidly degraded by plasma enzymes, while plasma protein binding (PPB) determines the fraction of the drug that is unbound and therefore free to exert its pharmacological effect and be cleared from the body. Highly protein-bound drugs generally have a lower volume of distribution and clearance.

Specific data on the plasma stability and the percentage of this compound bound to plasma proteins (such as albumin and alpha-1 acid glycoprotein) are not available. Methadone is known to be highly protein-bound (85-90%). The structural modification in this compound could potentially alter this binding characteristic, but without experimental data, no definitive statement can be made.

Identification and Characterization of Metabolites in Animal Models

In vivo studies in animal models, most commonly rats, are essential for identifying the metabolites formed in a living system. These studies typically involve administering the compound and collecting biological samples (urine, feces, and plasma) for analysis, often using techniques like liquid chromatography-mass spectrometry (LC-MS). Identifying the major metabolites is crucial for understanding the complete disposition of the drug and for determining if any metabolites are pharmacologically active or potentially toxic.

There are no published studies that have identified or characterized the metabolites of this compound in any animal model.

Elucidation of Major Metabolic Pathways and Enzymes Involved

Based on the structure of this compound, potential metabolic pathways would likely mirror those of methadone, which primarily include N-demethylation. The major metabolic pathway for methadone involves N-demethylation by CYP enzymes to form 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), which is an inactive metabolite. semanticscholar.org

It is conceivable that this compound also undergoes N-demethylation. However, the presence of the additional methyl group on the heptanone chain could introduce other metabolic possibilities, such as hydroxylation at or near this new site. Without experimental evidence from in vitro studies with specific CYP enzymes or from in vivo metabolite profiling, the major metabolic pathways and the specific enzymes responsible for the biotransformation of this compound remain unelucidated.

Comparative Metabolism of this compound with Methadone and Other Opioids

A comparative analysis of the metabolism of this compound with methadone would be highly informative. It has been suggested that this compound may have a shorter duration of action due to faster metabolism, a hypothesis that stems from its structural modification. ontosight.ai The introduction of a methyl group could create a new site for metabolic attack or alter the molecule's conformation, potentially leading to more rapid clearance compared to methadone.

However, without any preclinical data on the metabolic rate or pathways of this compound, a meaningful comparison with methadone is not possible. The stereochemistry of this compound, which exists as threo and erythro isomers, further complicates any direct comparison, as these isomers have been noted to have different biological activities. ontosight.ai The threo isomer is reported to be inactive, while the (-)-erythro isomer is a potent agonist. nih.gov This difference in activity is likely linked to their conformational structures, which could also influence their interaction with metabolic enzymes.

Advanced Analytical Methodologies for 5 Methylmethadone Research Applications

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are fundamental to the analysis of 5-Methylmethadone, enabling its separation from other substances and its precise quantification. researchgate.netpnrjournal.com The choice between liquid and gas chromatography is often dictated by the compound's properties and the specific requirements of the research application.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of drugs and their metabolites in biological fluids like plasma, serum, and urine. researchgate.net This technique offers high sensitivity and selectivity, making it a preferred method in many bioanalytical laboratories. pnrjournal.com

The development of an LC-MS/MS method for this compound would involve several key steps. First, sample preparation is crucial to remove interferences from the biological matrix. pnrjournal.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net The selection of an appropriate internal standard is also a critical step to ensure accuracy and precision. japsonline.com

Chromatographic separation is typically achieved using a reverse-phase C18 column. japsonline.comnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization. nih.govnebiolab.com Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation. nih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion for this compound and one or more product ions generated through collision-induced dissociation. This highly selective detection method minimizes interference from other compounds in the matrix. japsonline.com The instrument's parameters, such as ion spray voltage, gas flows, and collision energy, must be optimized to maximize the signal intensity for the analyte. nih.gov

A hypothetical LC-MS/MS method for this compound might utilize the parameters outlined in the following interactive table.

Table 1: Hypothetical LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm) nih.gov |

| Mobile Phase A | 0.1% Formic acid in water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Gradient | Linear gradient from 10% to 90% B over 6 minutes nih.gov |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nebiolab.com |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ for this compound |

| Product Ion (Q3) | Specific fragment ion of this compound |

| Collision Energy | Optimized for fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and semi-volatile compounds like this compound. impactfactor.org It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. impactfactor.org

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. mdpi.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used for this purpose. nih.gov Sample preparation for GC-MS typically involves liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix. nih.gov

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. msu.edu The column, often a non-polar phase like a DB-5MS, separates compounds based on their boiling points and interactions with the stationary phase. forensicresources.org The temperature of the column is programmed to increase over time to facilitate the elution of compounds with different volatilities. researchgate.net

After separation, the compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio, producing a mass spectrum that can be used for identification. msu.edu

Below is an interactive table outlining typical parameters for a GC-MS method for analyzing this compound.

Table 2: Typical GC-MS Method Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatography | |

| Column | DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness forensicresources.org |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min msu.edu |

| Inlet Temperature | 250 °C msu.edu |

| Oven Program | Initial temp 50°C, ramp to 300°C msu.eduforensicresources.org |

| Injection Mode | Splitless msu.edu |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV msu.edu |

| Ion Source Temperature | 230-250 °C msu.eduforensicresources.org |

| Mass Scan Range | 50-550 amu |

Chiral Chromatography for Stereoisomer Separation

Since this compound possesses a chiral center, it exists as a pair of enantiomers. These stereoisomers can exhibit different pharmacological and toxicological properties, making their separation and individual quantification crucial in research. eijppr.com Chiral chromatography is the primary technique used for the separation of enantiomers. slideshare.netchiralpedia.com

Direct chiral separation is most commonly achieved using a chiral stationary phase (CSP). eijppr.comchiralpedia.com These stationary phases are composed of a chiral selector immobilized on a support material like silica. chiralpedia.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times. chiralpedia.com

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. slideshare.net The choice of CSP and mobile phase is critical for achieving successful chiral separation. shimadzu.com Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be used for chiral separations. sigmaaldrich.com Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. shimadzu.com In some cases, coupling an achiral column to a chiral column can help separate interfering impurities from the enantiomers of interest. americanpharmaceuticalreview.com

Spectroscopic Techniques for Structural Elucidation of Research Samples and Metabolites

Spectroscopic techniques are indispensable for determining the molecular structure of new compounds and for identifying metabolites. scribd.comjchps.com The primary methods used for the structural elucidation of organic molecules like this compound and its metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). jchps.comsolubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. jchps.comsolubilityofthings.com One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, reveal the types and connectivity of hydrogen and carbon atoms. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide further insights into the connectivity between atoms, allowing for the complete structural assignment of a molecule. jchps.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. jchps.comsolubilityofthings.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment a selected ion and analyze its product ions, which can help to elucidate the structure of the parent molecule. jchps.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. jchps.comsolubilityofthings.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and can be used to identify chromophores. jchps.com

The combination of these spectroscopic techniques allows for the unambiguous structural elucidation of this compound and its potential metabolites formed during research studies. researchgate.netslideshare.net

Validation of Analytical Procedures for Research Studies (Specificity, Accuracy, Precision, Linearity, Range, Robustness)

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. europa.eudcvmn.org It is a critical step to ensure the quality, reliability, and consistency of analytical results. pharmastate.academyujpronline.com The validation process involves evaluating several key parameters as defined by international guidelines such as those from the International Council for Harmonisation (ICH). pnrjournal.comglobalresearchonline.net

Specificity/Selectivity : This is the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scribd.comiosrjournals.org For chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks. gsconlinepress.com

Accuracy : This refers to the closeness of the measured value to the true value. pharmastate.academyscribd.com It is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked control matrix) and calculating the percent recovery. nih.goveuropa.eu Accuracy should be determined over a specified range of concentrations. europa.eu

Precision : This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. pharmastate.academyscribd.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels:

Repeatability : Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision : Precision within the same laboratory but on different days, with different analysts, or with different equipment. europa.eu

Linearity : This is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. scribd.com It is determined by analyzing a series of standards at different concentrations and plotting the response versus concentration. A linear relationship is typically confirmed by a correlation coefficient (r²) close to 1. nih.gov

Range : This is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.euscribd.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eupharmastate.academy

Robustness : This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmastate.academyscribd.com Examples of variations include changes in mobile phase composition, pH, temperature, and flow rate. pharmastate.academy

The following interactive table summarizes the typical acceptance criteria for these validation parameters.

Table 3: Typical Acceptance Criteria for Analytical Method Validation

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | Analyte peak is well-resolved from interfering peaks. |

| Accuracy | Recovery within 85-115% of the nominal concentration (may vary). nih.gov |

| Precision | Relative Standard Deviation (RSD) ≤ 15% (may be tighter for some applications). nih.gov |

| Linearity | Correlation coefficient (r²) ≥ 0.99. nih.gov |

| Range | Established based on linearity, accuracy, and precision data. europa.eu |

| Robustness | No significant impact on results from minor variations in method parameters. pharmastate.academy |

Computational Chemistry and Molecular Modeling of 5 Methylmethadone

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular properties, and reactivity of molecules like 5-Methylmethadone. researchgate.netiu.edu These methods allow for the precise calculation of various molecular descriptors that are fundamental to understanding a molecule's behavior and its interactions with its biological environment. ebi.ac.uk

While specific DFT studies exclusively focused on this compound are not extensively available in the public domain, the principles of such analyses can be inferred from studies on related compounds like methadone. scite.airesearchgate.net Quantum chemical calculations can determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). up.ptnih.goveurjbreasthealth.comtubitak.gov.tr

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). acs.orgatomistica.online These regions are crucial for identifying potential sites for electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding, which are vital for ligand-receptor binding. scite.ainih.gov

For this compound, the nitrogen atom of the dimethylamino group and the oxygen atom of the carbonyl group are expected to be regions of negative electrostatic potential, making them likely sites for interaction with protonated residues in a receptor binding pocket. The phenyl rings would contribute to the molecule's hydrophobic character and potential for π-π stacking interactions.

Table 1: Illustrative Quantum Chemical Properties of this compound (Hypothetical Data)

| Property | Calculated Value (Hypothetical) | Significance |

| Energy of HOMO | -6.5 eV | Relates to the ability to donate electrons. |

| Energy of LUMO | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential around N and O atoms | Predicts sites for non-covalent interactions. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantum chemical calculations for this compound are not widely published. The values are representative of what would be obtained from such a study.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

The expected key interactions for this compound at the µ-opioid receptor would likely involve a salt bridge between the protonated nitrogen of the dimethylamino group and the highly conserved Asp147 residue in transmembrane helix 3 (TM3). nih.gov Additionally, hydrogen bonding and hydrophobic interactions with other residues within the binding pocket would further stabilize the complex. The two phenyl groups are expected to engage in hydrophobic and/or aromatic interactions with residues in the receptor.

Table 2: Predicted Interacting Residues for this compound at the µ-Opioid Receptor (Illustrative)

| Interacting Residue | Transmembrane Helix | Type of Interaction |

| Asp147 | TM3 | Salt Bridge, Hydrogen Bond |

| Tyr148 | TM3 | Hydrogen Bond, Aromatic |

| Met151 | TM3 | Hydrophobic |

| Trp293 | TM6 | Aromatic, Hydrophobic |

| His297 | TM6 | Hydrogen Bond |

| Tyr326 | TM7 | Hydrogen Bond, Aromatic |

Note: This table presents a plausible set of interacting residues for this compound based on docking studies of structurally similar opioids. nih.govunipd.it Specific experimental or detailed computational validation for this compound is required.

Molecular Dynamics (MD) Simulations of this compound in Receptor Environments

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a molecule and its interactions with its environment over time. plos.orgfrontiersin.orgmdpi.com For this compound, MD simulations can be used to study the stability of its complex with the µ-opioid receptor, the conformational changes that occur upon binding, and the role of the surrounding lipid bilayer and water molecules. plos.orgmdpi.com

These simulations can help to refine the binding poses obtained from molecular docking and provide a more realistic picture of the ligand-receptor interaction. For a flexible molecule like this compound, MD simulations are particularly valuable for exploring the different conformations it can adopt within the binding pocket and how these conformations influence its activity.

Table 3: Typical Parameters for an MD Simulation of a Ligand-Receptor Complex

| Parameter | Typical Value/Method |

| Force Field | CHARMM36m, AMBER |

| Water Model | TIP3P |

| Membrane Model | POPC Bilayer |

| Simulation Time | 100 ns - 1 µs |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | 310 K |

| Pressure | 1 bar |

Note: This table outlines a general protocol for an MD simulation. Specific parameters may vary depending on the research question and computational resources.

Conformational Analysis using Force Field and Quantum Mechanical Methods

The three-dimensional shape, or conformation, of a drug molecule is a critical determinant of its biological activity. nih.govcabidigitallibrary.org Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is particularly important for identifying the specific conformation that binds to the opioid receptor, often referred to as the bioactive conformation. scite.ainih.gov

Studies have shown that the stereochemistry of this compound plays a crucial role in its activity, and this is directly linked to its conformational preferences. nih.govnih.gov The diastereomers of this compound, namely the threo and erythro isomers, exhibit different conformations. nih.gov NMR studies have indicated that the inactive threo racemate exists in an internally hydrogen-bonded conformation. nih.gov In contrast, the potent erythro racemate is present as a mixture of conformations. nih.gov

X-ray crystallographic analysis has provided further insights into the solid-state conformations. The inactive threo-5-methylmethadone adopts a conformation where the nitrogen atom is antiperiplanar to the tertiary carbon C(4). plos.org Conversely, the potent agonist (-)-erythro-5-methylmethadone has a solid-state conformation in which the nitrogen atom is rotated back toward the phenyl rings. plos.org This suggests that the conformation with the nitrogen oriented towards the phenyl groups may be the bioactive conformation at the opioid receptor.

Force field methods, such as Molecular Mechanics, and quantum mechanical methods are employed to computationally explore the conformational landscape of this compound. scite.ai These calculations can provide the relative energies of different conformers and help to rationalize the experimental observations.

Table 4: Conformational Features of this compound Diastereomers

| Diastereomer | Activity | Key Conformational Feature |

| threo-5-Methylmethadone | Inactive | Internally hydrogen-bonded; Nitrogen antiperiplanar to C(4) in solid state. plos.orgnih.gov |

| erythro-5-Methylmethadone | Active | Exists as a mixture of conformations; Nitrogen rotated towards phenyl rings in solid state. plos.orgnih.gov |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative charges) that a molecule must possess to bind to a specific receptor and elicit a biological response. mdpi.com A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the potential to be active at the target receptor, a process known as virtual screening. unipd.itmdpi.com

While no specific pharmacophore models for this compound have been reported in the literature, a model could be developed based on the known structural features of active methadone-like compounds. researchgate.net Such a model would likely include a positively ionizable feature corresponding to the tertiary amine, one or two hydrophobic/aromatic features for the phenyl rings, and possibly a hydrogen bond acceptor for the carbonyl oxygen. researchgate.net

Once a pharmacophore model is developed and validated, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore potential new opioid receptor ligands. mdpi.com This approach can significantly accelerate the discovery of new drug candidates by prioritizing molecules for synthesis and biological testing.

Table 5: Potential Pharmacophore Features for this compound

| Feature | Corresponding Chemical Group |

| Positive Ionizable | Tertiary Amine (protonated) |

| Aromatic/Hydrophobic | Phenyl Rings (2) |

| Hydrogen Bond Acceptor | Carbonyl Oxygen |

| Hydrophobic | Alkyl Chain |

Note: This table represents a hypothetical pharmacophore model for this compound based on its chemical structure and general knowledge of opioid pharmacophores.

Forensic Chemistry Research and Analytical Implications of 5 Methylmethadone

Development of Robust Analytical Methods for Detection in Forensic Specimens

The detection of 5-Methylmethadone in forensic specimens such as blood, urine, and postmortem tissues necessitates the development and validation of sensitive and specific analytical methods. medcraveonline.comnih.gov The primary techniques employed are based on chromatography coupled with mass spectrometry, which are considered the gold standard in forensic toxicology. wikipedia.org

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for drug screening and confirmation. wikipedia.orgnih.gov For this compound, a GC-MS method would involve an extraction step to isolate the compound from the biological matrix, followed by analysis. scientificliterature.org The compound would be identified based on its retention time and its mass spectrum, which provides a unique fragmentation pattern. nd.edu Derivatization may be employed to improve the chromatographic properties of the analyte. frontiersin.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers several advantages for the analysis of compounds like this compound, including higher sensitivity and specificity, and often requires simpler sample preparation without the need for derivatization. oup.comajptr.com An LC-MS/MS method for this compound would be validated to establish parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. unc.edujapsonline.comdshs-koeln.de Given the structural similarities to methadone, methods developed for methadone and its primary metabolite, EDDP, can be adapted for this compound. mdpi.com

High-resolution mass spectrometry (HRMS) is increasingly utilized for the analysis of NPS. nih.govmeasurlabs.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound, thereby increasing the confidence in its identification, a crucial feature when dealing with novel substances not present in standard spectral libraries. bioanalysis-zone.comchromatographyonline.comnih.gov

The table below outlines typical parameters for a validated LC-MS/MS method, which would be applicable for the analysis of this compound in forensic specimens.

| Parameter | Description | Typical Value/Range |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | 0.5 - 5.0 ng/mL |

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | > 0.99 |

| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 85 - 115% |

| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | < 15% |

| This table presents generalized data based on methods for similar opioid compounds and would require specific validation for this compound. japsonline.com |

Chemometric Approaches for Data Analysis in Forensic Opioid Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. enfsi.eu In forensic opioid research, the vast amount of data generated by analytical instruments like GC-MS and LC-MS can be analyzed using chemometric techniques to identify patterns, classify samples, and potentially determine the origin of illicit substances. enfsi.eunih.gov

For a compound like this compound, chemometric analysis could be applied to:

Data Pre-processing: Aligning chromatograms, normalizing data, and reducing noise to prepare the data for statistical analysis.

Pattern Recognition: Using techniques like Principal Component Analysis (PCA) to visualize clusters in the data, which could correspond to different synthetic routes or batches of an illicitly manufactured drug.

Classification: Building models, such as Soft Independent Modeling of Class Analogy (SIMCA), to classify unknown samples based on their chemical profiles.

The application of chemometrics can enhance the intelligence value of forensic data, moving beyond simple identification to provide insights into drug trafficking networks and synthesis trends. enfsi.eu

Emerging Analytical Technologies for Novel Opioid Detection and Characterization

The rapid evolution of novel synthetic opioids necessitates the adoption of emerging analytical technologies to keep pace with new threats. nih.govtouro.edu

High-Resolution Mass Spectrometry (HRMS) , while already in use, is becoming more widespread in forensic laboratories. nih.govnih.gov Its ability to perform non-targeted screening allows for the detection of previously unknown compounds, including new analogs of methadone, without needing a certified reference material. nih.govchromatographyonline.comnih.gov

Portable and Miniaturized Mass Spectrometers are being developed for field use. These instruments could allow for the rapid, presumptive identification of substances like this compound at crime scenes or border crossings, enabling faster law enforcement and public health responses.

Ambient Ionization Mass Spectrometry , such as Direct Analysis in Real Time (DART-MS), allows for the direct analysis of samples with minimal to no preparation. nih.gov This can significantly speed up the screening process for seized materials. nih.gov

Artificial Intelligence (AI) and Machine Learning are being integrated with analytical data to improve the identification of unknown substances. mdpi.com AI algorithms can be trained to predict mass spectra for novel compounds, aiding in their tentative identification even before a reference standard is available.

The table below highlights some of these emerging technologies and their potential impact on the forensic analysis of this compound.

| Technology | Principle | Potential Application for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental formulas for unknown compounds. measurlabs.combioanalysis-zone.com | Identification of this compound and its metabolites in complex matrices without reference standards. |

| Portable Mass Spectrometry | Miniaturized instruments for on-site chemical analysis. | Rapid screening for this compound in suspicious powders or at overdose scenes. |

| Ambient Ionization MS (e.g., DART-MS) | Direct ionization of samples in their native state with minimal preparation. nih.gov | High-throughput screening of seized drug evidence for the presence of this compound. |

| Artificial Intelligence (AI) | Use of machine learning algorithms to analyze complex data and predict chemical properties. mdpi.com | Prediction of mass spectra and retention times for novel methadone analogs to aid in their identification. |

Future Research Directions and Emerging Avenues for 5 Methylmethadone Studies

Design and Synthesis of Novel 5-Methylmethadone Analogs with Modified Stereochemistry

The stereochemical configuration of this compound is a critical determinant of its analgesic activity. Early studies have already highlighted the significant difference in potency between its diastereomers. The erythro racemate of this compound was found to be 5.4 times more potent as an analgesic than (±)-methadone, while the threo racemate was inactive and lacked antagonist activity. researchgate.net This stark difference underscores the importance of the spatial arrangement of the methyl group for effective interaction with the opioid receptor.

Future research in this area will focus on the rational design and synthesis of novel analogs with strategically modified stereochemistry. This involves not only the exploration of different stereoisomers of the existing this compound structure but also the introduction of new chiral centers and the modification of the core scaffold. The goal is to develop compounds with an optimized three-dimensional structure that enhances affinity and efficacy for the µ-opioid receptor while potentially reducing off-target effects. Quantum chemical studies have provided evidence that methadone can conform to a low-energy heterocyclic ring structure, and the presence of a methyl group, as in this compound, can create steric hindrance that influences activity. nih.gov For instance, the inactivity of racemic threo-5-methylmethadone is attributed to steric blocking effects from the methyl group on this virtual ring formation. nih.gov

Table 1: Analgesic Potency of this compound Diastereomers

| Compound | Analgesic Potency (Relative to (±)-Methadone) |

| (±)-erythro-5-Methylmethadone | 5.4x |

| (±)-threo-5-Methylmethadone | Inactive |

This data clearly indicates the profound impact of stereochemistry on the biological activity of this compound.

Exploration of Allosteric Modulation of Opioid Receptors by this compound

Allosteric modulation of G protein-coupled receptors (GPCRs), including opioid receptors, represents a promising therapeutic strategy. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands and traditional agonists/antagonists bind. nih.gov These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), and they can fine-tune the receptor's response to orthosteric ligands. nih.govfilizolalab.org

While there is currently no direct evidence of this compound acting as an allosteric modulator, its structural features and the known promiscuity of allosteric sites on opioid receptors suggest that this is a fertile area for future investigation. The presence of an additional methyl group compared to methadone could potentially allow it to interact with allosteric pockets on the µ-opioid receptor. Future studies could involve screening this compound and its novel analogs for allosteric activity using in vitro functional assays that measure changes in the potency or efficacy of known orthosteric agonists in the presence of these compounds. mdpi.com The discovery of a µ-opioid receptor NAM that binds to the extracellular vestibule and stabilizes a unique inactive conformation highlights the potential for small molecules to exert complex allosteric effects. biorxiv.org

Advanced Pharmacological Probing Techniques for Receptor Deconvolution

Understanding the precise molecular interactions between a ligand and its receptor is fundamental to drug design. Advanced pharmacological probing techniques are crucial for deconvoluting the complex signaling pathways activated by opioid receptor agonists. Pharmacological probes are molecules used to investigate the site of action of a drug, which can help in understanding the molecular basis of its effects. pacific.edu

For this compound, future research could employ techniques such as:

Fluorescent Probes: The design and synthesis of fluorescently labeled this compound analogs would enable the direct visualization of receptor binding and trafficking in living cells using advanced microscopy techniques like single-molecule microscopy. nih.gov

Photoaffinity Labeling: This technique involves creating analogs of this compound with a photoreactive group. Upon binding to the receptor and exposure to light, a covalent bond is formed, allowing for the identification of the precise amino acid residues involved in the binding pocket.

Conformational Biosensors: Utilizing tools like nanobody-based biosensors that specifically recognize active receptor conformations (R*) can provide a direct measure of a ligand's intrinsic efficacy. elifesciences.org Applying this to this compound and its analogs would allow for a more nuanced understanding of their ability to stabilize different active states of the µ-opioid receptor. elifesciences.org

These advanced techniques will provide invaluable insights into the structure-activity relationships of this compound and guide the design of next-generation opioid analgesics.

Integration of Multi-Omics Data in Mechanistic Opioid Research

The advent of "omics" technologies (genomics, proteomics, metabolomics, etc.) has revolutionized biomedical research. Integrating these large datasets provides a systems-level understanding of the biological pathways affected by drugs. arxiv.orgnih.govtandfonline.com In the context of opioid research, multi-omics approaches can uncover novel mechanisms of action, identify biomarkers for efficacy and adverse effects, and reveal new therapeutic targets. medrxiv.org

Future studies on this compound should incorporate multi-omics strategies to:

Elucidate Downstream Signaling Pathways: By analyzing changes in the proteome and phosphoproteome of cells treated with this compound, researchers can map the specific signaling cascades that are activated downstream of µ-opioid receptor engagement.

Identify Genetic Modifiers of Response: Integrating genomic data with pharmacological data can help identify genetic variants that influence an individual's response to this compound, paving the way for personalized medicine approaches.

Discover Novel Biomarkers: Metabolomic and proteomic profiling of biofluids from preclinical models treated with this compound can lead to the discovery of biomarkers that correlate with its analgesic efficacy and potential side effects.